Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate
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Overview
Description
Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate: is a complex organic compound with a unique structure It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Porphyrin Core: The initial step involves the synthesis of the porphyrin core, which can be achieved through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Functionalization: The porphyrin core is then functionalized with various substituents, including the introduction of propan-2-yl and oxo-propan-2-yloxypropyl groups. This step often requires the use of protecting groups and selective deprotection strategies.
Esterification: The final step involves the esterification of the functionalized porphyrin with propanoic acid derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the porphyrin ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield porphyrin oxides, while reduction can produce reduced porphyrins.
Scientific Research Applications
Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties of porphyrins and their derivatives.
Biology: The compound can be used to investigate the role of porphyrins in biological systems, including their interactions with proteins and other biomolecules.
Industry: The compound may be used in the development of new materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate involves its interaction with molecular targets and pathways. In biological systems, porphyrins can interact with proteins, enzymes, and other biomolecules, influencing various biochemical processes. The compound’s effects are mediated through its ability to absorb light and generate reactive oxygen species, which can induce cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Chlorophyll: A porphyrin derivative essential for photosynthesis in plants.
Hematoporphyrin: A porphyrin used in photodynamic therapy.
Uniqueness
Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate is unique due to its specific functional groups and ester linkages, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
145612-65-3 |
---|---|
Molecular Formula |
C48H62N4O8 |
Molecular Weight |
823.0 g/mol |
IUPAC Name |
propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C48H62N4O8/c1-25(2)57-45(53)17-13-33-29(9)37-22-42-35(15-19-47(55)59-27(5)6)31(11)39(51-42)24-44-36(16-20-48(56)60-28(7)8)32(12)40(52-44)23-43-34(14-18-46(54)58-26(3)4)30(10)38(50-43)21-41(33)49-37/h21-28,49-50H,13-20H2,1-12H3 |
InChI Key |
OUWCBXGAXFQNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC(C)C)C)C(=C4C)CCC(=O)OC(C)C)C(=C3C)CCC(=O)OC(C)C)CCC(=O)OC(C)C |
Origin of Product |
United States |
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